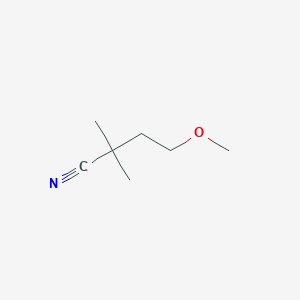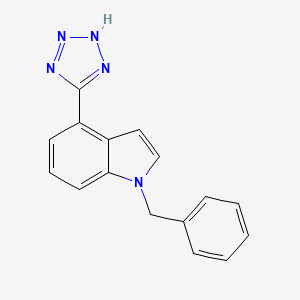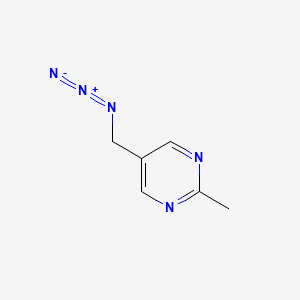
5-(Azidomethyl)-2-methylpyrimidine
Vue d'ensemble
Description
5-(Azidomethyl)-2’-deoxyuridine is a click chemistry reagent containing an azide group . The azide function is widely used for coupling to alkyne-containing fragments via the renowned Click reaction . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Synthesis Analysis
Azide-modified nucleosides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . This has put demand on synthetic chemistry to develop approaches for the preparation of azide-modified nucleoside derivatives .
Molecular Structure Analysis
X-ray crystallography has been employed to determine the molecular structure of azidoiodinanes, revealing a hypervalent iodine with a distorted T-shaped geometry. The bond lengths to the iodine atom are typical for single covalent bonds in organic derivatives of polyvalent iodine.
Chemical Reactions Analysis
Azide-modified nucleosides are often used for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates . These so-called click reactions are often used for the introduction of affinity tags .
Physical And Chemical Properties Analysis
The physical and chemical properties of azidoiodinanes and related azido compounds have been characterized using techniques such as IR spectroscopy .
Applications De Recherche Scientifique
Synthesis and Structural Studies
- 5-(Azidomethyl)-2-methylpyrimidine and its derivatives are involved in the synthesis of various compounds with potential medical applications. For instance, some pyrimidine derivatives are being explored as potential antagonists for the αvβ3 receptor, which could be used in the treatment of osteoporosis (Coleman et al., 2004). Additionally, the study of azido-tetrazole tautomerism of 2-azido-4-methylpyrimidine provides insight into the structural properties of these compounds (Krivopoalov et al., 1990).
Reaction Mechanisms and Chemical Properties
- Research on the chemical properties and reaction mechanisms of 5-(azidomethyl)-2-methylpyrimidine derivatives has been conducted. For example, studies have examined the reaction of 4-amino-5-aminomethyl-2-methylpyrimidine with formamidine salts, revealing insights into their structural determination and reactivity (Evans & Robertson, 1973).
Potential Antifolate and Antiviral Activity
- Some pyrimidine derivatives, closely related to 5-(azidomethyl)-2-methylpyrimidine, have been synthesized and evaluated for their antifolate activity in enzymatic and cellular systems. These studies contribute to the understanding of their potential use in medical applications, such as cancer treatment (Kavai et al., 1975). Additionally, derivatives of 2',3'-dideoxypyrimidine nucleosides, related to the compound , have been synthesized and tested for their antiviral activity against human immunodeficiency virus (Warshaw & Watanabe, 1990).
Orientations Futures
Propriétés
IUPAC Name |
5-(azidomethyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-5-8-2-6(3-9-5)4-10-11-7/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVHQOPLGOPEQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azidomethyl)-2-methylpyrimidine | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



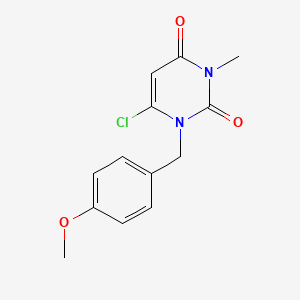
![cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465166.png)
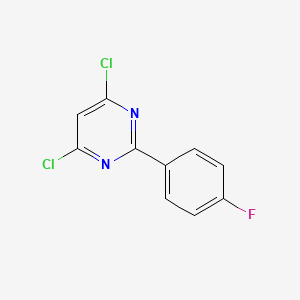
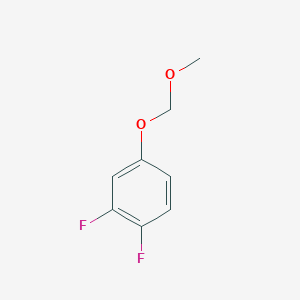
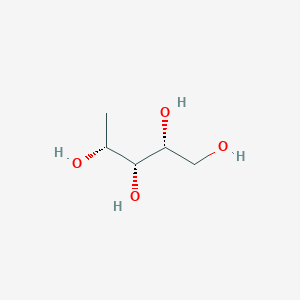
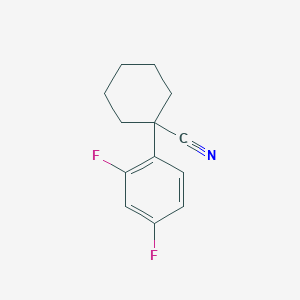
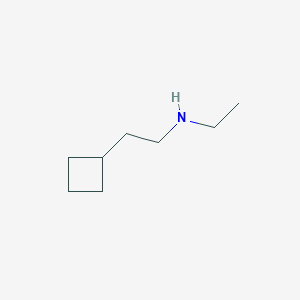
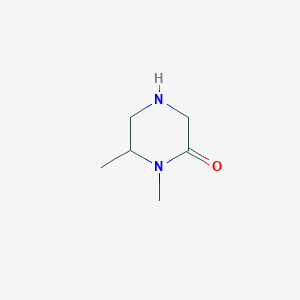
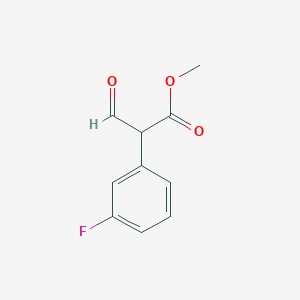
![Tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate](/img/structure/B1465178.png)
